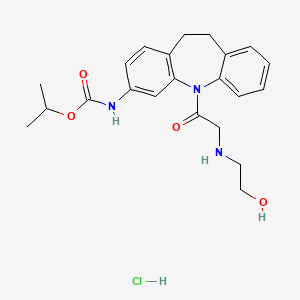![molecular formula C27H32N4O6 B1651850 N-allyl-2-(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate CAS No. 1351615-14-9](/img/structure/B1651850.png)
N-allyl-2-(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate
Overview
Description
N-allyl-2-(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate is a complex organic molecule that demonstrates significant potential across various scientific fields. Its intricate structure comprises multiple functional groups, which contributes to its versatility and effectiveness in various applications, particularly in medicinal chemistry and advanced material sciences.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-2-(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate typically involves multi-step organic reactions. The initial step includes the preparation of 2-(phenoxymethyl)-1H-benzo[d]imidazole through the reaction of o-phenylenediamine with phenoxyacetic acid under acidic conditions. Next, the benzimidazole derivative is reacted with piperidine derivatives in the presence of a suitable base, forming the key intermediate. The final step incorporates N-allylation and subsequent reaction with oxalic acid to yield the oxalate salt form. The entire process requires precise temperature control and inert atmosphere conditions to avoid side reactions and degradation of sensitive intermediates.
Industrial Production Methods
On an industrial scale, the compound's production involves automated, high-throughput reactors to maintain consistent quality and yield. The use of continuous flow chemistry systems allows for the real-time monitoring and optimization of reaction parameters, ensuring scalability and cost-efficiency. Furthermore, green chemistry principles, such as solvent recycling and waste minimization, are implemented to enhance the sustainability of the manufacturing process.
Chemical Reactions Analysis
Types of Reactions
N-allyl-2-(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate undergoes various chemical transformations, including:
Oxidation: The compound can be oxidized at the allyl or benzimidazole moieties to yield corresponding oxides or epoxides.
Reduction: Reduction reactions may target the imidazole or piperidine rings, typically resulting in hydrogenated derivatives.
Substitution: It can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenoxymethyl or piperidine positions.
Common Reagents and Conditions
Common reagents for these reactions include hydrogen peroxide (oxidation), palladium on carbon (reduction), and various halides for substitution reactions. Conditions such as controlled temperature, pressure, and inert atmospheres are frequently employed to optimize reaction yields and specificity.
Major Products Formed
Depending on the reaction type, major products may include hydroxylated, hydrogenated, or substituted analogs of the parent compound, each exhibiting unique chemical and physical properties that may enhance its application potential.
Scientific Research Applications
N-allyl-2-(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate has broad applications in scientific research:
Chemistry: Utilized as a reagent or intermediate in organic synthesis, this compound enables the development of novel materials and complex molecules.
Biology: Its structural attributes allow it to interact with various biological targets, facilitating its use in biochemical assays and as a probe in molecular biology studies.
Medicine: Investigated for its pharmacological properties, it shows promise in therapeutic areas such as antimicrobial, anticancer, and anti-inflammatory research.
Industry: Employed in the production of high-performance materials, the compound contributes to advancements in polymer sciences and nanotechnology.
Mechanism of Action
The mechanism by which N-allyl-2-(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate exerts its effects is multifaceted:
Molecular Targets: It interacts with specific enzymes or receptors, modulating their activity and influencing cellular pathways.
Pathways Involved: The compound may inhibit or activate signaling pathways critical for cell survival, proliferation, or apoptosis, contributing to its therapeutic potential.
Comparison with Similar Compounds
Compared to other compounds with similar structures, such as benzimidazole derivatives or piperidine-based drugs, N-allyl-2-(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate exhibits unique properties:
Higher Potency: Its specific functional groups enhance its binding affinity and selectivity toward biological targets.
Enhanced Stability: The compound's oxalate form offers improved solubility and stability, crucial for pharmaceutical applications.
List of Similar Compounds
2-(Phenoxymethyl)-1H-benzimidazole
N-allyl-1H-benzo[d]imidazole
Piperidin-1-ylacetamide derivatives
Properties
IUPAC Name |
oxalic acid;2-[4-[[2-(phenoxymethyl)benzimidazol-1-yl]methyl]piperidin-1-yl]-N-prop-2-enylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O2.C2H2O4/c1-2-14-26-25(30)18-28-15-12-20(13-16-28)17-29-23-11-7-6-10-22(23)27-24(29)19-31-21-8-4-3-5-9-21;3-1(4)2(5)6/h2-11,20H,1,12-19H2,(H,26,30);(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPXUHPFWIGTBLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CN1CCC(CC1)CN2C3=CC=CC=C3N=C2COC4=CC=CC=C4.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1351615-14-9 | |
| Record name | 1-Piperidineacetamide, 4-[[2-(phenoxymethyl)-1H-benzimidazol-1-yl]methyl]-N-2-propen-1-yl-, ethanedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1351615-14-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-diphenyl-](/img/structure/B1651767.png)
![2-[2-(3-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetic acid](/img/structure/B1651769.png)

![2-(2-Oxaspiro[3.3]heptan-6-ylidene)acetonitrile](/img/structure/B1651774.png)
![ethyl N-[11-[2-(cyclohexylamino)acetyl]-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate;hydrochloride](/img/structure/B1651777.png)


![1-Benzyl-3-[4-(5-chloro-2-methoxybenzoyl)-1,4-diazepan-1-yl]-2-pyrrolidinone](/img/structure/B1651780.png)
![6-Fluoro-2-[(4-phenylpiperazino)methyl]imidazo[1,2-a]pyridine](/img/structure/B1651781.png)
![4-{[2-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]carbonyl}-1H-indole](/img/structure/B1651782.png)
![N-(2,5-dimethylphenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B1651783.png)

![4-methyl-5-{[2-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidino]methyl}-1,3-thiazole](/img/structure/B1651788.png)
![N~1~-ethyl-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]tetrahydro-1(2H)-pyridinecarboxamide](/img/structure/B1651789.png)
